molecular formula C11H12N2O B1320148 6-ethoxyl-8-quinolinamine CAS No. 644984-33-8

6-ethoxyl-8-quinolinamine

Cat. No.: B1320148
CAS No.: 644984-33-8
M. Wt: 188.23 g/mol
InChI Key: DHCXOJNSYQZFBE-UHFFFAOYSA-N
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Description

6-ethoxyl-8-quinolinamine is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of quinolinamines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by an ethoxy group at the 6th position and an amine group at the 8th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyl-8-quinolinamine typically involves the alkylation of 8-nitroquinoline followed by reduction. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and sulfuric acid at elevated temperatures . Another approach involves the use of tin and indium chlorides for the cyclization of N-propargyl aniline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-ethoxyl-8-quinolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: this compound from 6-ethoxy-8-nitroquinoline.

    Substitution: Various substituted quinolines depending on the reagents used.

Scientific Research Applications

6-ethoxyl-8-quinolinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethoxyl-8-quinolinamine involves its interaction with various molecular targets. It has been shown to inhibit the growth of microorganisms by interfering with their metabolic pathways. For instance, it can inhibit the synthesis of nucleic acids and proteins in bacteria and parasites, leading to their death . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity.

Comparison with Similar Compounds

Uniqueness: 6-ethoxyl-8-quinolinamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects .

Properties

IUPAC Name

6-ethoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCXOJNSYQZFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C2C(=C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 6-ethoxy-8-nitroquinoline (Intermediate 35) (900 mg, 4.12 mmol), tin (II) chloride (2.4 g, 12.4 mmol) and 6 N HCl (10 drops) gave the title compound (700 mg, 90%) which was used in the next step without purification.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
90%

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